Gramicidin S

Description

Properties

IUPAC Name |

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYMJGZBVDSGL-XNNAEKOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046008 | |

| Record name | Gramicidin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-73-5 | |

| Record name | Gramicidin S [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramicidin S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAMICIDIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Gramicidin S on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramicidin S (GS) is a potent, cyclic decapeptide antibiotic with broad-spectrum activity against a range of bacteria and fungi. Despite its long history of use in topical applications, the precise molecular mechanism of its action on bacterial membranes remains a subject of detailed investigation. This guide provides an in-depth analysis of the current understanding of how this compound disrupts bacterial membranes, leading to cell death. It synthesizes findings from biophysical studies, microbiological assays, and model membrane experiments. The primary mode of action is the perturbation of the cytoplasmic membrane's lipid packing, which increases permeability and disrupts essential cellular processes. Unlike some other peptide antibiotics, GS does not form stable, discrete ion channels but rather induces transient, heterogeneous defects in the bilayer. This document details these interactions, presents key quantitative data, outlines common experimental protocols, and provides visual representations of the mechanistic and experimental workflows.

Introduction to this compound

This compound, produced by the bacterium Brevibacillus brevis, is a cyclic peptide with the primary structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. This structure forms a stable, amphipathic antiparallel β-sheet. The positively charged ornithine residues are located on one side of the molecule, while the hydrophobic valine, leucine, and D-phenylalanine residues are on the opposite side. This distinct "sidedness" is crucial for its antimicrobial activity, facilitating its interaction with and insertion into the lipid bilayers of bacterial membranes. While highly effective, its clinical use is limited to topical applications due to its hemolytic activity against eukaryotic cells. Understanding its mechanism is key to designing new GS analogs with improved selectivity and reduced toxicity.

Core Mechanism of Action on Bacterial Membranes

The antibacterial action of this compound is a multi-step process targeting the integrity of the bacterial cytoplasmic membrane. The mechanism is distinct from pore-forming peptides like tyrocidines and involves a more generalized disruption of the membrane structure.

2.1 Initial Electrostatic Interaction and Membrane Partitioning The initial step involves the electrostatic attraction between the positively charged ornithine side chains of GS and the anionic components of bacterial membranes, such as phosphatidylglycerol (PG). This interaction facilitates the peptide's accumulation at the membrane surface. Following this initial binding, the hydrophobic face of the GS molecule partitions into the non-polar, acyl chain region of the lipid bilayer. Studies indicate that GS primarily localizes at the interfacial region of the bilayer, just below the polar headgroups.

2.2 Perturbation of Lipid Packing and Membrane Fluidity Upon insertion, GS disrupts the ordered packing of the phospholipid molecules. This perturbation is a key aspect of its mechanism and is incompatible with the maintenance of a stable bilayer structure. GS causes mild lipid demixing and can induce the formation of highly fluid membrane domains. In model membranes, it has been shown to induce non-lamellar lipid phases, further highlighting its profound effect on bilayer organization. This disruption of lipid packing is believed to be the direct cause of the loss of the membrane's barrier function.

2.3 Increased Membrane Permeability: A Debate on Pores vs. Defects A significant point of discussion is how GS increases membrane permeability. Unlike gramicidin A, which forms well-defined transmembrane channels, this compound does not appear to form discrete, stable ion pores.

-

Transient Defects: Evidence suggests that GS induces a wide variety of transient, differently sized defects that compromise the membrane's barrier properties. These are not stable channels but rather temporary disruptions in the lipid bilayer.

-

Limited Permeability: Experiments using the fluorescent dye propidium iodide show that GS does not form pores large enough for this bulky molecule to enter, even at bacteriolytic concentrations. This contrasts with pore-forming antibiotics like tyrocidines.

-

Membrane Depolarization: GS causes a slow and incomplete depolarization of the bacterial membrane at its minimum inhibitory concentration (MIC), which suggests a limited, rather than catastrophic, increase in passive ion permeability.

2.4 Delocalization of Membrane Proteins The alteration of the lipid environment by GS has secondary effects on membrane-associated proteins. It has been shown to delocalize peripheral membrane proteins that are essential for processes like cell division and cell wall synthesis (e.g., MurG). However, it does not appear to affect integral membrane proteins. This displacement of crucial proteins contributes to the overall antibacterial effect.

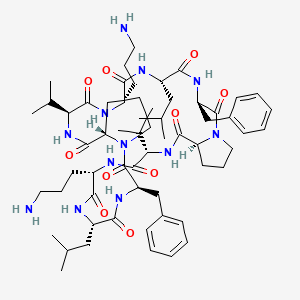

Caption: The multi-step mechanism of this compound action on bacterial membranes.

Quantitative Analysis of Membrane Interaction

The following tables summarize key quantitative data from various studies on this compound, providing insight into its potency and the concentrations at which it exerts its effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 1.0 | |

| Escherichia coli | 10.0 |

| General Range | 3 - 12.5 | |

Table 2: Concentrations for Membrane-Disrupting Effects

| Effect | Concentration | Target System | Reference |

|---|---|---|---|

| Partial Membrane Depolarization | 1x MIC (1 µg/mL) | B. subtilis cells | |

| Full Membrane Depolarization | 2x MIC (2 µg/mL) | B. subtilis cells | |

| Induction of Ion Conductance | 0.1 - 10.0 µM | Phospholipid Bilayers |

| No Propidium Iodide Influx | Up to 2x MIC | B. subtilis cells | |

Key Experimental Protocols for Studying this compound Action

The investigation of this compound's mechanism relies on a suite of biophysical and microbiological techniques. Below are simplified protocols for key experimental approaches.

4.1 Membrane Depolarization Assay

-

Objective: To measure changes in bacterial membrane potential upon exposure to this compound.

-

Methodology:

-

Bacterial Culture: Grow bacteria (e.g., B. subtilis) to the early exponential phase.

-

Cell Preparation: Harvest cells by centrifugation, wash, and resuspend in a suitable buffer to a defined optical density.

-

Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the cell suspension. The dye's fluorescence is quenched when it accumulates in polarized membranes.

-

Baseline Measurement: Monitor the fluorescence signal using a fluorometer until a stable baseline is achieved.

-

Peptide Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the cell suspension.

-

Data Acquisition: Record the increase in fluorescence over time. Depolarization of the membrane causes the dye to be released into the medium, resulting in de-quenching and an increased fluorescence signal.

-

4.2 Membrane Permeability (Propidium Iodide Influx) Assay

-

Objective: To determine if this compound forms pores large enough to allow the passage of large molecules.

-

Methodology:

-

Cell Preparation: Prepare bacterial cells as described in the depolarization assay.

-

Reagent Preparation: Resuspend cells in a buffer containing propidium iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Peptide Addition: Add this compound at various concentrations.

-

Data Acquisition: Monitor the fluorescence intensity over time. An increase in fluorescence indicates that PI has entered the cell through significant membrane lesions and intercalated with DNA, which is a hallmark of large pore formation.

-

4.3 Planar Lipid Bilayer Conductance Measurement

-

Objective: To characterize the nature of ion flow across a model membrane in the presence of this compound.

-

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed from a solution of phospholipids (e.g., POPG:POPE) across a small aperture separating two aqueous compartments.

-

Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (e.g., 100 mV) and measure the resulting current.

-

Peptide Addition: this compound is added to one or both compartments.

-

Data Acquisition: The electrical current across the bilayer is recorded using a patch-clamp amplifier. The data is analyzed to characterize the conductance events. The absence of discrete, stepwise increases in current suggests that stable channels are not being formed. Instead, irregular, transient current fluctuations are indicative of generalized membrane defects.

-

Caption: A generalized experimental workflow for studying this compound membrane activity.

Conclusion and Future Directions

The mechanism of action of this compound is characterized by a sophisticated disruption of the bacterial membrane's structural and functional integrity. It does not rely on the formation of discrete pores but rather on a more subtle, yet equally lethal, perturbation of lipid packing, which leads to increased permeability, membrane depolarization, and the delocalization of essential peripheral proteins. This multifaceted mechanism helps explain why bacterial resistance to this compound is virtually nonexistent.

Future research should focus on leveraging this detailed mechanistic understanding for rational drug design. The goal is to develop GS analogs that retain the core membrane-disrupting activity while exhibiting greater selectivity for bacterial over eukaryotic membranes, potentially by fine-tuning the peptide's interaction with cholesterol-free bilayers. Elucidating the precise structure of the transient, peptide-lipid defects will provide further clues for creating the next generation of highly effective and safe antimicrobial peptides.

The Discovery and Enduring Legacy of Gramicidin S: A Technical Overview

Introduction

Gramicidin S, initially named Gramicidin Soviet, stands as a landmark molecule in the history of antibiotics. Discovered in the crucible of World War II, this cyclic decapeptide not only saved countless lives but also paved the way for a deeper understanding of antimicrobial peptides and nonribosomal biosynthesis. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

This compound was discovered in 1942 by Russian microbiologist Georgyi Frantsevich Gause and his wife Maria Brazhnikova. Their work was part of the Soviet Union's urgent effort to find new antibacterial agents to treat wounded soldiers during World War II. The antibiotic was isolated from a strain of the soil bacterium Brevibacillus brevis (formerly classified as Bacillus brevis).

By 1943, this compound was being used in Soviet military hospitals to treat infected wounds and prevent complications like gas gangrene. Its success was so significant that Gause was awarded the Stalin Prize for Medicine in 1946 for his discovery. In a rare instance of wartime scientific collaboration, the Ministry of Health of the USSR sent a sample of this compound to Great Britain in 1944 via the International Red Cross to determine its exact structure. This effort involved notable chemists like Richard Synge, who used paper chromatography to confirm its polypeptide nature and would later win a Nobel Prize for his work on chromatography. The final crystal structure was established by Dorothy Hodgkin and Gerhard Schmidt.

Gramicidin S: A Technical Guide on its Structure-Function Relationship

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin S (GS) is a pioneering cyclic peptide antibiotic renowned for its potent, broad-spectrum antimicrobial activity. However, its clinical application is largely confined to topical treatments due to significant hemolytic toxicity. This inherent cytotoxicity has spurred extensive research into the relationship between its rigid, amphipathic structure and its biological function. This technical guide provides an in-depth analysis of the structural determinants of this compound's antimicrobial and hemolytic activities, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core concepts of its structure and mechanism. Understanding these structure-activity relationships is paramount for the rational design of novel GS analogs with improved therapeutic indices, a critical goal in the ongoing battle against multidrug-resistant pathogens.

The Molecular Architecture of this compound

This compound, produced by the bacterium Aneurinibacillus migulanus (formerly Bacillus brevis), is a symmetrical, cyclic decapeptide.[1][2] Its unique structure is the foundation of its potent biological activity.

Primary and Secondary Structure

The primary sequence of this compound is cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[3] This sequence is notable for two key features: the inclusion of the non-proteinogenic cationic amino acid L-Ornithine (Orn) and the presence of a D-amino acid, D-Phenylalanine (D-Phe).[3]

This primary structure folds into a highly stable and rigid conformation defined by an antiparallel β-sheet connected by two Type II' β-turns.[1][2][4] The D-Phe-Pro motifs are crucial for inducing these turns, which are essential for maintaining the peptide's overall topology.[4] The backbone is further stabilized by four intramolecular hydrogen bonds between the Val and Leu residues across the β-strands.[4]

Tertiary Structure and Amphipathicity

The result of this folding is a well-defined, saddle-shaped tertiary structure. This conformation gives rise to this compound's most critical feature: its distinct amphipathicity.[3] The hydrophobic side chains of the Val, Leu, and D-Phe residues are segregated to one face of the β-sheet, while the positively charged side chains of the two Ornithine residues are positioned on the opposite, hydrophilic face.[2] This spatial arrangement of polar and nonpolar residues is the primary driver of its interaction with and disruption of cellular membranes.

Mechanism of Action: Membrane Disruption

The antimicrobial action of this compound is primarily directed at the bacterial cell membrane. Unlike the channel-forming gramicidins (e.g., Gramicidin A), this compound acts by disrupting the lipid bilayer's integrity in a manner often described as detergent-like.[3][5]

The process can be summarized in the following steps:

-

Electrostatic Attraction : The cationic Ornithine side chains on the polar face of GS initiate contact by binding to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS).

-

Hydrophobic Insertion : Following the initial binding, the hydrophobic face of the peptide, containing Val, Leu, and D-Phe residues, partitions into the nonpolar core of the lipid bilayer.

-

Membrane Perturbation : The insertion of the rigid, bulky GS molecule physically disrupts the ordered packing of the phospholipid acyl chains.[5] This perturbation leads to a significant increase in membrane permeability.[6][7]

-

Leakage and Depolarization : The compromised membrane allows for the uncontrolled efflux of essential intracellular components, including K+ ions, and the dissipation of the membrane potential, which is vital for cellular energy production.[6][8]

-

Cell Death : The loss of membrane integrity and essential ions ultimately leads to bacterial cell death.[8]

Recent studies have also indicated that GS can delocalize peripheral membrane proteins involved in critical processes like cell division and cell envelope synthesis, adding another layer to its multifaceted mechanism.[8]

Core Structure-Function Relationships

The biological activity of this compound is exquisitely sensitive to its structural features.

-

Cyclic Backbone : The cyclic nature imparts significant conformational rigidity. This pre-organization is critical for activity, as linear analogs of GS are typically inactive and non-hemolytic.[9][10]

-

Amphipathicity : The separation of charged and hydrophobic residues is the most crucial property. The balance is key; increasing hydrophobicity can enhance antimicrobial activity but often at the cost of increased hemolytic activity.[11]

-

Cationic Charge : The two positive charges from the Ornithine residues are vital for targeting bacterial membranes. Neutralizing these charges, for instance by creating an N,N'-diacetyl derivative, dramatically reduces its activity against bacteria and erythrocytes.[7]

-

β-Turn Rigidity : The D-Phe-Pro turns are essential for maintaining the β-sheet structure. Altering these turns can disrupt the conformation and reduce activity. N-methylation of residues involved in the intramolecular hydrogen bonds can decrease hemolytic activity but may also impact antimicrobial potency by altering the peptide's conformation.[12]

Quantitative Data on this compound Activity

The following tables summarize the antimicrobial and hemolytic activities of this compound against a range of microorganisms and red blood cells. These values are essential benchmarks for evaluating novel analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 3.9 - 4.0 | [1][13] |

| Enterococcus faecium | Gram-positive | 3.9 - 7.8 | [1] |

| Streptococcus pneumoniae | Gram-positive | 4.0 - 16.0 | [13] |

| Escherichia coli | Gram-negative | 3.0 - 32.0 | [10][14] |

| Pseudomonas aeruginosa | Gram-negative | 7.8 - 128.0 | [1][14] |

| Klebsiella pneumoniae | Gram-negative | 7.8 - 128.0 | [1][14] |

| Acinetobacter baumannii | Gram-negative | 7.8 - 31.2 | [1] |

Note: MIC values can vary based on the specific strain and assay conditions used.

Table 2: Hemolytic Activity of this compound

| Red Blood Cell Source | Parameter | Value (µg/mL) | Reference(s) |

| Human | HC₅₀ (50% Hemolysis) | 5.9 - 35.2 | [1][14] |

| Sheep | HC₅₀ (50% Hemolysis) | 16.0 | [15] |

Table 3: Example of Structure-Activity Relationship in a GS Analog

| Peptide | Sequence Modification | MIC vs. P. aeruginosa (µg/mL) | HC₅₀ (Human RBCs, µg/mL) | Therapeutic Index (HC₅₀/MIC) | Reference |

| This compound | Native Sequence | 128 | ~6.5 | ~0.05 | [14] |

| Analog 19 | Orn -> Arg, Val/Leu -> Tle/Leu | 16 | >50 | >3.1 | [14] |

This table illustrates how targeted amino acid substitutions can dramatically improve the therapeutic index by increasing activity against a target pathogen while simultaneously reducing toxicity to mammalian cells.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of standardized biophysical and microbiological assays.

Structural Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in solution, mimicking a physiological environment.

Methodology:

-

Sample Preparation : Dissolve a purified sample of this compound (typically 3-6% w/v) in a deuterated solvent such as DMSO-d6 or CD3OD.[16]

-

Data Acquisition : Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 220 MHz or higher).[16]

-

Resonance Assignment : Use the correlation peaks in TOCSY and other spectra to assign specific proton and carbon signals to each amino acid residue in the peptide sequence.

-

Structural Restraints : Identify through-space proton-proton proximities (typically <5 Å) from the Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum. These serve as distance restraints.

-

Structure Calculation : Use a molecular dynamics and modeling software package to calculate a family of 3D structures that satisfy the experimental NOE distance restraints. The final structure represents the lowest energy conformation consistent with the NMR data. Solid-state NMR can also be used to study the peptide's structure and orientation within lipid membranes.[17]

Antimicrobial Susceptibility: Broth Microdilution MIC Assay

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Peptide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 25% DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.[18]

-

Inoculum Preparation : Culture the test bacterium overnight. Dilute the culture in CAMHB to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[18]

-

Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include positive (bacteria, no peptide) and negative (broth only) controls.

-

Incubation : Incubate the plate at 37°C for 16-20 hours.[18]

-

MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.[18]

Hemolysis Assay

This assay quantifies the toxicity of a peptide to mammalian cells by measuring the lysis of red blood cells (RBCs).

Methodology:

-

RBC Preparation : Obtain fresh human or sheep red blood cells. Wash the RBCs multiple times by centrifugation and resuspension in a buffered saline solution (e.g., HEPES-buffered saline) to remove plasma components. Resuspend to a final desired concentration (e.g., 2-4% v/v).[15][18]

-

Peptide Dilution : Prepare serial dilutions of this compound in the same buffered saline solution in a microtiter plate.

-

Incubation : Add the RBC suspension to each well. Include a negative control (RBCs in buffer only, 0% lysis) and a positive control (RBCs with a strong detergent like 1% Triton X-100, 100% lysis). Incubate the plate at 37°C for a set time (e.g., 1 hour).

-

Centrifugation : Centrifuge the plate to pellet intact RBCs and cell debris.

-

Measurement : Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).

-

Calculation : Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.

Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.

Methodology:

-

Cell Preparation : Grow Gram-negative bacteria to mid-log phase. Harvest the cells by centrifugation and wash them with a buffer like HEPES. Resuspend the cells to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Assay Setup : In a fluorometer cuvette or a black 96-well plate, add the bacterial suspension and the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN). NPN has low fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of a membrane.[9]

-

Measurement : Record the baseline fluorescence.

-

Peptide Addition : Add this compound or an analog to the cell suspension and immediately begin monitoring the change in fluorescence over time.

-

Analysis : An increase in fluorescence intensity indicates that the peptide has permeabilized the outer membrane, allowing NPN to partition into the lipid environment and fluoresce. The rate and magnitude of the fluorescence increase are proportional to the membrane-disrupting activity.[9]

Conclusion and Future Directions

This compound remains a cornerstone model for understanding the structure-activity relationships of β-sheet antimicrobial peptides. Its rigid, amphipathic conformation is directly responsible for its potent but indiscriminate membrane-disrupting activity. The extensive body of research has shown that it is possible to dissociate antimicrobial efficacy from hemolytic toxicity by carefully modifying the peptide's structure.[11] By fine-tuning hydrophobicity, charge, and conformational stability through targeted amino acid substitutions, N-methylation, or changes in ring size, researchers can rationally design GS analogs with significantly improved therapeutic indices.[11][12] These strategies, guided by the foundational principles outlined in this guide, are paving the way for the development of next-generation peptide antibiotics capable of combating multidrug-resistant infections with enhanced selectivity and safety.

References

- 1. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Crystal Structure of this compound Hydrochloride at 1.1 Å Resolution [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound on Escherichia coli membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of this compound analogues on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmdr.ubc.ca [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dissociation of antimicrobial and hemolytic activities of this compound through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 14. mdpi.com [mdpi.com]

- 15. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broad-Spectrum this compound Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Gramicidin S in Brevibacillus brevis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin S is a potent cyclic decapeptide antibiotic produced by the Gram-positive soil bacterium, Brevibacillus brevis (formerly Bacillus brevis).[1][2][3] It exhibits strong antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria, as well as several pathogenic fungi.[1] The structure of this compound is a head-to-tail cyclized dimer of two identical pentapeptides, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[1] A notable feature of this molecule is the inclusion of the non-proteinogenic amino acid L-Ornithine (Orn) and the D-stereoisomer of Phenylalanine (D-Phe).[1]

Unlike ribosomal protein synthesis, this compound is assembled by a large, two-enzyme multienzyme complex known as this compound synthetase. This process, termed non-ribosomal peptide synthesis (NRPS), allows for the incorporation of non-standard amino acids and modifications like epimerization, making it a versatile pathway for generating complex natural products.[1][4] This guide provides a detailed overview of the this compound biosynthesis pathway, the enzymes involved, quantitative production data, and key experimental protocols for its study.

The this compound Synthetase Complex

The synthesis of this compound is catalyzed by two multifunctional enzymes: this compound Synthetase I (GrsA) and this compound Synthetase II (GrsB).[1] These enzymes function as an assembly line, with distinct domains performing specific catalytic functions.

-

This compound Synthetase I (GrsA): This smaller enzyme (approximately 126 kDa) is responsible for initiating the synthesis process. It activates L-Phenylalanine and epimerizes it to D-Phenylalanine.[1]

-

This compound Synthetase II (GrsB): This is a much larger multienzyme (approximately 510 kDa) that sequentially incorporates the remaining four amino acids (Proline, Valine, Ornithine, and Leucine), polymerizes the two pentapeptide chains, and catalyzes the final cyclization and release of the decapeptide product.[1]

The synthetase complex is organized into modules, where each module is typically responsible for the incorporation of a single amino acid. The domains within these modules carry out the specific steps of the synthesis.[1][4]

-

Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate using ATP.[1][5]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid or the growing peptide chain via a 4'-phosphopantetheine (Ppant) arm.[1]

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the downstream amino acid.[1]

-

Epimerization (E) Domain: Converts an L-amino acid, once tethered to the T domain, into its D-epimer.[1][4] In the case of this compound, this domain is found in GrsA for the conversion of L-Phe to D-Phe.[1]

-

Thioesterase (TE) Domain: A terminal domain that catalyzes the release of the final peptide product, often involving cyclization.[1]

The Biosynthesis Pathway

The biosynthesis of this compound is a highly orchestrated process that proceeds in a sequential, assembly-line fashion. The entire process involves the activation of five amino acids, their sequential condensation into two pentapeptides, and the final head-to-tail cyclization to form the decapeptide.

Figure 1: The this compound Non-Ribosomal Peptide Synthesis (NRPS) Pathway.

Step-by-Step Synthesis:

-

Initiation and Epimerization: The GrsA enzyme selects and activates L-Phenylalanine (L-Phe) using ATP. The resulting L-Phe-adenylate is then loaded onto the T domain of GrsA. The E domain subsequently catalyzes the epimerization of the covalently bound L-Phe to D-Phe.[1]

-

First Peptide Bond Formation: The D-Phe is transferred to the first module of GrsB, where the C domain catalyzes the formation of a peptide bond with L-Proline (L-Pro), which has been activated and loaded onto the T domain of the same module. This forms the dipeptide D-Phe-L-Pro.[1]

-

Elongation of the Pentapeptide: The dipeptide is passed sequentially to the subsequent modules of GrsB, which add L-Valine (Val), L-Ornithine (Orn), and L-Leucine (Leu) in order, forming a thioester-linked pentapeptide: D-Phe-Pro-Val-Orn-Leu-S-GrsB.[1]

-

Dimerization and Cyclization: The TE domain at the C-terminus of GrsB catalyzes a head-to-tail cyclization reaction between two molecules of the pentapeptide. This dimerization and subsequent release forms the final cyclic decapeptide, this compound.[1]

Quantitative Analysis of this compound Production

The production of this compound synthetases and the final antibiotic product is tightly regulated and highly dependent on culture conditions. Growth rate, rather than the specific limiting nutrient, appears to be the major controlling factor.[6][7]

Table 1: Effect of Nutrient Limitation and Dilution Rate on this compound Synthetase Specific Activity in B. brevis Chemostat Culture

| Nutrient Limitation | Optimal Dilution Rate (h⁻¹) for Max. Synthetase Activity | Observation |

| Carbon | 0.32 | Synthetase production is low at high dilution rates (0.45-0.50 h⁻¹) and increases as the rate is lowered.[6] |

| Nitrogen | 0.40 | Enzyme activity is low at very low dilution rates (0.10-0.15 h⁻¹).[6] |

| Phosphorus | 0.20 | Phosphorus limitation resulted in the highest overall specific activities of the synthetases.[6] |

| Sulphur | 0.24 | The optimal dilution rate for enzyme production varies with the nature of the nutrient limitation.[6] |

| Data synthesized from Reference[6]. |

Table 2: Yield of Linear Gramicidin in B. brevis ATCC 8185 under Different Culture Media

| Pre-Culture Medium | Main Culture Medium | Yield of Linear Gramicidin (µg/mL) |

| Skim Milk | Beef Broth (Standard Method) | 3.11 |

| Beef Broth | Beef Broth | 0.59 |

| 1% Skim Milk | 1% Skim Milk | 20.3 |

| 1% Casein | 1% Casein | 6.69 |

| Data from Reference[8]. Note: This data is for linear gramicidin, a related peptide produced by B. brevis, but illustrates the strong influence of media composition on NRPS product yield. |

Experimental Protocols & Workflows

Studying the this compound biosynthesis pathway involves the purification of the synthetase enzymes and subsequent activity assays.

Purification of this compound Synthetases (GrsA and GrsB)

This protocol is a generalized methodology based on chromatographic techniques mentioned in the literature.[9]

Figure 2: Generalized workflow for the purification of this compound synthetases.

Methodology:

-

Cell Culture and Harvest: Grow Brevibacillus brevis in a suitable production medium until the stationary phase, when synthetase expression is maximal.[7] Harvest cells by centrifugation.

-

Preparation of Cell-Free Extract: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical means (e.g., sonication or French press).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 11,000 x g) to remove cell debris. The supernatant contains the soluble this compound synthetases.[10]

-

Ion-Exchange Chromatography:

-

Fraction Analysis: Collect fractions from each chromatography step and analyze for this compound synthetase activity using an appropriate assay (see Section 5.2).

-

Purity Assessment: Assess the purity of the final fractions containing GrsA and GrsB using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Assay of Synthetase Activity (Amino Acid-Dependent ATP-PPi Exchange)

This is a classic assay to measure the first step of NRPS: the ATP-dependent activation of the substrate amino acid.

Principle: The adenylation (A) domain catalyzes a reversible reaction: Amino Acid + ATP <=> Aminoacyl-AMP + PPi. The assay measures the rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific substrate amino acid.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, the purified enzyme fraction (GrsA or GrsB), and the specific amino acid substrate (e.g., L-Phe for GrsA).

-

Initiation: Start the reaction by adding radiolabeled [³²P]PPi.

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). Precipitate the [³²P]ATP formed by adding activated charcoal.

-

Quantification: Wash the charcoal to remove unincorporated [³²P]PPi. Measure the radioactivity of the charcoal pellet (containing the adsorbed [³²P]ATP) using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Regulation of Biosynthesis

The production of this compound is a secondary metabolic process, typically initiated as the bacterial culture transitions from logarithmic growth to the stationary phase.[7]

Figure 3: Key factors regulating the biosynthesis of this compound.

-

Growth Rate Dependence: The synthesis of the Grs enzymes is induced when the specific growth rate of B. brevis decreases, regardless of the cause.[7] High growth rates are associated with low levels of synthetase production.[6]

-

Nutrient Limitation: As shown in Table 1, limiting carbon, nitrogen, phosphorus, or sulfur can trigger synthetase production by slowing growth. Phosphorus limitation, in particular, has been shown to yield high specific activities of the enzymes.[6]

-

Amino Acid Regulation: Certain amino acids can influence production. Arginine, for instance, can increase the overall yield of this compound, presumably by serving as a precursor for the non-proteinogenic amino acid ornithine, a key component of the final peptide.[11]

This guide provides a foundational understanding of the complex and fascinating biosynthesis of this compound. The non-ribosomal synthesis mechanism employed by Brevibacillus brevis represents a powerful system for producing bioactive peptides and offers significant potential for bioengineering and the development of novel antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of this compound synthetases by Bacillus brevis in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Biosynthesis of the antibiotic this compound by a Bacillus brevis culture associated with a change in growth kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of this compound synthetase aggregation substance: control of this compound synthesis by its product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the biosynthesis of this compound in a cell-free system from Bacillus brevis. Further attempts to elucidate its mechanism of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine regulation of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antimicrobial Spectrum of Gramicidin S: A Technical Overview

Introduction

Gramicidin S, a pioneering cyclic peptide antibiotic, was discovered in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova from a strain of Bacillus brevis.[1] This discovery marked a significant milestone in the early era of antibiotics, and by 1946, this compound was being utilized in Soviet military hospitals to treat infected wounds.[1] Structurally, it is a cyclodecapeptide composed of two identical pentapeptides joined head to tail, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[1][2] Its amphiphilic nature, with both hydrophobic and charged amino acid residues, is central to its biological activity.[1] This technical guide delves into the early studies that defined the antimicrobial spectrum and mechanism of action of this compound, providing a foundational understanding for researchers and professionals in drug development.

Antimicrobial Spectrum of this compound

Early research established this compound as a potent antimicrobial agent with a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] However, its efficacy was noted to be more pronounced against Gram-positive organisms.[3] The antibacterial activity of this compound is highly dependent on the assay method used, with solution-based assays demonstrating greater activity against Gram-negative bacteria than agar-based assays.[4][5] The minimum inhibitory concentration (MIC), a key quantitative measure of antimicrobial effectiveness, has been determined for a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 3.9 - 7.8 | [3] |

| Staphylococcus aureus (including MRSA) | Gram-positive | 4 - 8 | [6] |

| Enterococcus faecium | Gram-positive | 3.9 - 7.8 | [3] |

| Streptococcus pneumoniae | Gram-positive | 4 - 16 | [6] |

| Gram-positive bacteria (general) | Gram-positive | ~3 | [4][5] |

| Enterobacter cloacae | Gram-negative | 3.9 - 62.5 | [3] |

| Pseudomonas aeruginosa | Gram-negative | 3.9 - 62.5 | [3] |

| Klebsiella pneumoniae | Gram-negative | 3.9 - 62.5 | [3] |

| Acinetobacter baumannii | Gram-negative | 3.9 - 62.5 | [3] |

| Gram-negative bacteria (general) | Gram-negative | 3 - 12.5 | [4][5] |

Mechanism of Action

The primary mechanism of action of this compound, as understood from early studies, is the disruption of the bacterial cell membrane's integrity.[1][7] Its amphiphilic structure allows it to interact with and permeate the lipid bilayer of the cytoplasmic membrane, leading to increased permeability.[1][7] This disruption of the membrane potential and ion gradients ultimately results in cell death.[8] More recent investigations have revealed a more multifaceted mechanism, including the delocalization of peripheral membrane proteins involved in critical cellular processes like cell division and cell envelope synthesis.[7][9] Unlike some other peptide antibiotics, this compound has minor effects on membrane fluidity and does not appear to affect integral membrane proteins or DNA.[7][9]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound in early studies primarily relied on dilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Preparation of Bacterial Inoculum:

-

Bacterial colonies are cultured overnight on an appropriate agar medium, such as Columbia agar with 5% sheep blood.[3]

-

A suspension of the colonies is made in a saline solution (e.g., 0.9% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[3]

-

This suspension is then diluted (e.g., 1:100) in a suitable broth medium, such as Müller-Hinton Broth (MHB).[3]

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared.

-

Serial dilutions of this compound are made in the broth medium within a 96-well microtiter plate to achieve a range of concentrations (e.g., from 0.95 µg/mL to 62.5 µg/mL).[3]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that visually inhibits the growth of the microorganism.[3]

-

-

Determination of Minimum Bactericidal Concentration (MBC) (Optional):

-

To determine if the antimicrobial effect is bactericidal, an aliquot from the wells showing no growth is plated onto fresh agar medium.[3][6]

-

After incubation, the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFUs.

-

Limitations and Early Challenges

A significant challenge identified in early studies, which persists today, is the hemolytic activity of this compound.[1][3] This toxicity towards human red blood cells at low concentrations has restricted its systemic use, and it is primarily employed in topical applications.[1][3]

Conclusion

The early investigations into this compound laid a crucial foundation for our understanding of cyclic peptide antibiotics. These studies successfully delineated its broad antimicrobial spectrum, with a notable potency against Gram-positive bacteria. The primary mechanism of action was identified as the disruption of the bacterial cell membrane. While its clinical applications have been limited by its hemolytic toxicity, the foundational knowledge gleaned from these early studies continues to inform the development of new, less toxic analogues with potent antimicrobial properties against multidrug-resistant pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure, toxicity and antibiotic activity of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Bactericidal Activity of this compound Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionophore - Wikipedia [en.wikipedia.org]

- 9. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Gramicidin S with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin S (GS) is a potent cyclic decapeptide antimicrobial agent with a well-established history of topical use.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes, a process governed by a complex interplay of electrostatic and hydrophobic interactions with the lipid bilayer.[2] This technical guide provides a comprehensive overview of the interaction between this compound and lipid bilayers, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. Understanding these interactions at a granular level is paramount for the rational design of novel GS analogs with improved therapeutic indices, offering potential pathways to combat the growing threat of antimicrobial resistance.

Mechanism of Action: A Multi-faceted Membrane Disruption

This compound, an amphiphilic molecule with a stable β-sheet structure, does not form discrete, stable ion channels in the manner of Gramicidin A.[3][4] Instead, its antimicrobial activity stems from a more generalized perturbation and permeabilization of the lipid bilayer.[2][3] The interaction is a multi-step process that can be broadly categorized as follows:

-

Electrostatic Attraction and Surface Binding: The initial interaction is driven by the electrostatic attraction between the positively charged ornithine residues of this compound and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[5][6] This leads to the accumulation of GS molecules on the membrane surface.

-

Interfacial Partitioning and Hydrophobic Insertion: Following initial binding, the hydrophobic residues (Valine, Leucine, and D-Phenylalanine) of this compound partition into the interfacial region of the lipid bilayer, just below the polar headgroups near the glycerol backbone.[2][7]

-

Membrane Perturbation and Defect Formation: The insertion of this compound disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and the formation of transient, variably-sized defects or pores.[3][8] This disruption compromises the membrane's barrier function, causing leakage of ions and essential cellular components, ultimately leading to cell death.[2] At higher concentrations, GS can even induce the formation of non-lamellar lipid phases, such as inverted cubic phases, further destabilizing the membrane structure.[9][10]

The following diagram illustrates the proposed mechanism of this compound interaction with a lipid bilayer, often referred to as the "carpet" model, which leads to membrane destabilization.

Caption: this compound interaction with the lipid bilayer.

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The thermodynamics of this compound binding to lipid bilayers have been extensively studied using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide quantitative insights into the driving forces of the interaction.

Table 1: Thermodynamic Parameters of this compound Binding to Lipid Vesicles

| Lipid Composition | Temperature (°C) | ΔH (kcal/mol) | ΔG (kcal/mol) | TΔS (kcal/mol) | Binding Affinity (K) | Reference |

| POPC | 25 | 2.6 - 4.4 | -10.9 to -12.1 | 13.4 - 16.4 | High | [5][11] |

| POPG | 25 | 2.6 - 4.4 | -10.9 to -12.1 | 13.4 - 16.4 | Higher than POPC | [5][11] |

| POPC/POPG (3:1) | 25 | - | - | - | Intermediate | [8] |

| POPC/Cholesterol | 25 | - | - | Reduced binding | Lower | [4] |

| POPG/Cholesterol | 25 | - | - | Reduced binding | Lower | [4][8] |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); TΔS calculated from ΔG = ΔH - TΔS. The binding is primarily entropy-driven, as indicated by the large positive TΔS values.

Table 2: Effect of this compound on Lipid Bilayer Physical Properties

| Experimental Technique | Lipid System | Observation | Quantitative Change | Reference |

| X-ray Diffraction | Microbial Lipid Extracts | Bilayer thinning | Reduction in lattice spacing | [9] |

| Fluorescence (Laurdan GP) | B. subtilis | Minor effect on membrane fluidity | - | [12] |

| Differential Scanning Calorimetry (DSC) | DMPC, DMPG | Perturbation of thermotropic phase behavior | Decrease in phase transition temperature | [6][7] |

DMPC: Dimyristoylphosphatidylcholine; DMPG: Dimyristoylphosphatidylglycerol.

Key Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction of this compound with lipid bilayers. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of binding affinity, stoichiometry, and the thermodynamics of the interaction.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The desired lipids (e.g., POPC, POPG) are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in buffer. The resulting multilamellar vesicles are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form LUVs.[8]

-

Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and the lipid vesicle suspension is loaded into the injection syringe.[8]

-

Titration: Aliquots of the lipid vesicle suspension are incrementally injected into the this compound solution. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of lipid to peptide. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (ΔH, K, and stoichiometry).[5]

Caption: Isothermal Titration Calorimetry experimental workflow.

Differential Scanning Calorimetry (DSC)

DSC is used to study the effect of this compound on the thermotropic phase behavior of lipid bilayers. It measures the heat capacity of a sample as a function of temperature, revealing changes in the phase transition temperature (Tm) and enthalpy (ΔH) of the lipids.

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film with buffer, with or without this compound, followed by vortexing.[7]

-

Calorimetry Scan: The MLV suspension is sealed in a sample pan, and an identical pan containing only buffer serves as a reference. The sample and reference are heated at a constant rate.

-

Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to lipid phase transitions. The temperature at the peak maximum is the Tm, and the area under the peak is proportional to the enthalpy of the transition. Changes in these parameters in the presence of this compound indicate a perturbation of the lipid bilayer.[6]

Fluorescence Spectroscopy

Fluorescence-based assays are versatile tools for studying membrane permeabilization and changes in membrane fluidity.

3.3.1. Membrane Permeabilization (Leakage Assay)

This assay monitors the release of a fluorescent dye encapsulated within lipid vesicles upon the addition of this compound.

Methodology:

-

Vesicle Preparation: LUVs are prepared as in the ITC protocol, but the hydration buffer contains a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein.[13]

-

Dye Removal: Untrapped dye is removed by gel filtration.

-

Fluorescence Measurement: The vesicle suspension is placed in a fluorometer cuvette. This compound is added, and the increase in fluorescence intensity is monitored over time.

-

Data Analysis: The fluorescence signal is normalized to the maximum fluorescence obtained by lysing the vesicles with a detergent (e.g., Triton X-100), which represents 100% leakage.[13]

3.3.2. Membrane Fluidity (Laurdan GP)

The fluorescent probe Laurdan is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity.

Methodology:

-

Labeling: Lipid vesicles or bacterial cells are incubated with Laurdan.

-

Fluorescence Measurement: Emission spectra are recorded at two wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of around 350 nm.

-

GP Calculation: The Generalized Polarization (GP) value is calculated using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[14]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides high-resolution structural information about the conformation and orientation of this compound within the lipid bilayer.

Methodology:

-

Sample Preparation: Samples are typically prepared as oriented lipid bilayers on glass plates or as unoriented multilamellar vesicles. Isotopically labeled (e.g., 15N, 19F) this compound is often used to enhance signal detection.[1][15]

-

NMR Spectroscopy: The sample is placed in the NMR spectrometer, and spectra are acquired using techniques such as cross-polarization magic-angle spinning (CP-MAS).

-

Data Analysis: The chemical shifts and other NMR parameters provide information about the local chemical environment and orientation of the peptide backbone and side chains relative to the lipid bilayer.[1] Solid-state NMR has shown that at low peptide-to-lipid ratios, this compound lies flat on the membrane surface, while at higher ratios, it can adopt a transmembrane orientation.[1]

Caption: Key experimental techniques for studying GS-lipid interactions.

Future Directions and Drug Development Implications

A thorough understanding of the molecular details of this compound-lipid bilayer interactions is crucial for the development of new antimicrobial agents. By modifying the amino acid sequence of this compound, it is possible to modulate its amphipathicity, charge, and hydrophobic properties to enhance its selectivity for bacterial membranes over eukaryotic membranes, thereby reducing its hemolytic activity.[7] The quantitative data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of such novel analogs. Future research will likely focus on more complex membrane models that better mimic the native bacterial cell envelope and on the use of advanced techniques to visualize the dynamic process of membrane disruption in real-time. These efforts will undoubtedly contribute to the development of the next generation of peptide-based antibiotics.

References

- 1. Solid State NMR Structure Analysis of the Antimicrobial Peptide this compound in Lipid Membranes: Concentration-Dependent Re-alignment and Self-Assembly as a β-Barrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of the antimicrobial peptide this compound with lipid bilayer model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Peptide this compound Permeabilizes Phospholipid Bilayer Membranes Without Forming Discrete Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal titration calorimetry studies of the binding of the antimicrobial peptide this compound to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetric study of the effect of the antimicrobial peptide this compound on the thermotropic phase behavior of phosphatidylcholine, phosphatidylethanolamine and phosphatidylglycerol lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide this compound to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray studies on the interaction of the antimicrobial peptide this compound with microbial lipid extracts: evidence for cubic phase formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-state 15N NMR of oriented lipid bilayer bound gramicidin A' - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Modeling of Gramicidin S in Aqueous Solution

Introduction to this compound

This compound (GS) is a cationic cyclic decapeptide antibiotic, originally isolated from the bacterium Brevibacillus brevis.[1] Its structure is a head-to-tail cyclization of two identical pentapeptides, with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[1][2] This arrangement results in a well-defined, amphiphilic structure, characterized by an antiparallel β-sheet conformation stabilized by two type II' β-turns formed by the D-Phe and Pro residues.[2][3] The charged ornithine residues are located on one side of the molecule, while the hydrophobic valine and leucine residues are on the opposite side.[2]

This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] Its mechanism of action is generally accepted to be the disruption of the bacterial cell membrane's integrity, leading to increased permeability and cell death.[1][2] However, its clinical application is limited to topical treatments due to its high hemolytic activity and cytotoxicity to mammalian cells.[2][3] This lack of selectivity has driven extensive research into designing GS analogs with improved therapeutic indices.[4] Molecular modeling and simulation are pivotal tools in this endeavor, providing detailed insights into the structure-activity relationships of this compound and its derivatives.

Molecular Modeling of Peptides in Aqueous Solution

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For peptides like this compound, these methods are invaluable for understanding their conformational dynamics, solvation, and interactions with other molecules.

Molecular Dynamics (MD) simulations are a cornerstone of peptide modeling.[5] This technique simulates the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom.[6] The result is a trajectory of atomic positions and velocities over time, from which various structural and energetic properties can be calculated. The accuracy of MD simulations is heavily dependent on the chosen force field , which is a set of parameters and potential energy functions that describe the interactions between atoms in the system.[6] Commonly used force fields for protein and peptide simulations include AMBER, CHARMM, and GROMOS.[6][7][8]

The explicit representation of the solvent, typically water, is crucial for accurately modeling peptides in an aqueous environment.[9][10][11] Water molecules are not passive bystanders; they actively participate in hydrogen bonding with the peptide and influence its conformational preferences.[12]

Molecular Modeling of this compound in Aqueous Solution

Conformational Analysis of this compound in Water

Experimental and computational studies have shown that this compound maintains its rigid, antiparallel β-sheet structure in various environments, including aqueous solutions.[2][13] In a polar environment, this compound is suggested to adopt an expanded conformation.[2] Molecular dynamics simulations have been employed to explore the conformational landscape of GS in detail. These simulations confirm the stability of the β-sheet structure and provide insights into the flexibility of the side chains and the dynamics of the β-turns.[2][14]

Key Findings from Simulation Studies

-

Structural Stability : MD simulations have demonstrated that the antiparallel β-sheet conformation of this compound is highly stable in aqueous solution.[2]

-

Flexibility : While the backbone is rigid, the side chains of the amino acid residues exhibit a higher degree of flexibility. The unmodified this compound shows more structural variability compared to synthetically constrained (stapled) analogs.[2]

-

Solvent Interaction : The charged ornithine residues readily interact with water molecules, while the hydrophobic residues (Val, Leu, D-Phe) tend to be shielded from the solvent. This amphiphilic nature is key to its biological activity.[1]

-

Force Field Considerations : The choice of force field can influence the simulation results. While standard protein force fields are often used, there is a recognized need for the development of more accurate, potentially polarizable, force fields, especially for simulations involving membrane interactions.[7] For intrinsically disordered peptides, specific force fields are being developed to prevent overly collapsed structures in simulations.[15]

Data Presentation

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| Sequence | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | [1][2] |

| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ | [1] |

| Molar Mass | 1141.470 g·mol⁻¹ | [1] |

| Secondary Structure | Antiparallel β-sheet with two Type II' β-turns | [2][3] |

| Charge (at neutral pH) | Cationic | [1][2] |

| Nature | Amphiphilic | [1][2] |

Table 2: Common Force Fields for Peptide Simulation

| Force Field Family | Key Features | Relevant For |

| AMBER | Widely used for proteins and nucleic acids. Several versions exist with continuous improvements. | General protein and peptide simulations.[7] |

| CHARMM | Known for its detailed parameterization for lipids, making it suitable for membrane simulations. Also robust for soluble proteins. | Peptide-membrane and soluble peptide simulations.[6][8] |

| GROMOS | Developed for the GROMACS simulation package. Well-suited for a wide range of biomolecular simulations. | General biomolecular simulations. |

| OPLS | Optimized Potentials for Liquid Simulations; good for modeling systems in solution. | Simulations in aqueous and organic solvents.[16] |

| AMOEBA | A polarizable force field that explicitly accounts for electronic polarization, offering higher accuracy for systems with significant charge fluctuations. | High-accuracy simulations, especially for ion-peptide interactions.[17] |

Table 3: Representative Parameters for an MD Simulation of this compound in Water

| Parameter | Typical Value | Description |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |

| Water Model | TIP3P, SPC/E | A three-site model for explicit water molecules.[8] |

| Box Type | Cubic or Rectangular | Defines the shape of the simulation cell. |

| Solvation | 10-15 Å water layer around the peptide | Ensures the peptide does not interact with its periodic image. |

| Ion Concentration | 0.15 M (e.g., NaCl or KCl) | To neutralize the system and mimic physiological conditions. |

| Temperature | 298 K or 310 K (25 °C or 37 °C) | Maintained using a thermostat (e.g., Nosé-Hoover, Berendsen). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Integration Timestep | 2 fs | The time interval for solving the equations of motion. |

| Simulation Length | 100 ns - 1 µs | Depends on the process being studied; longer for conformational changes. |

| Ensemble | NPT (Isothermal-isobaric) | Constant number of particles, pressure, and temperature. |

Experimental and Computational Protocols

Protocol for Molecular Dynamics (MD) Simulation of this compound

This protocol outlines the typical steps for setting up and running an MD simulation of this compound in an aqueous solution using a package like GROMACS or AMBER.

-

Preparation of the Initial Structure :

-

Obtain the initial coordinates of this compound. This can be from an existing crystal structure (e.g., from the Protein Data Bank) or a computationally generated model.

-

Inspect the structure for any missing atoms and add them if necessary. For this compound, ensure the correct cyclic structure is represented.

-

-

System Setup :

-

Define the simulation box (e.g., a cubic box extending 1.0 nm beyond the peptide in all directions).

-

Fill the simulation box with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Cl⁻) to neutralize the net positive charge of the protonated ornithine residues and to achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization :

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration :

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the peptide backbone to allow the solvent to equilibrate around it.

-

Switch to a constant pressure (NPT) ensemble to equilibrate the system's density to the correct value (around 1 g/cm³ for water). The position restraints on the peptide are gradually released during this phase.

-

-

Production Run :

-

Once the system is well-equilibrated (i.e., temperature, pressure, and density are stable), run the production simulation for the desired length of time (e.g., 500 ns).

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.

-

-

Analysis :

-

Analyze the trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Radius of Gyration (Rg) to measure the compactness of the structure.

-

Hydrogen bond analysis to study intramolecular and peptide-water interactions.

-

Secondary structure analysis over time.

-

-

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an experimental technique used to assess the secondary structure of peptides and proteins in solution. It is often used to validate that the conformation observed in simulations is consistent with experimental data.[2][14]

-

Sample Preparation :

-

Dissolve a purified sample of this compound in a suitable solvent. For aqueous studies, this would be a buffered solution (e.g., phosphate buffer, pH 7.4). Methanol is also used to mimic a hydrophobic environment.[2][14]

-

Prepare a blank sample containing only the solvent/buffer.

-

The concentration of the peptide should be chosen to give an absorbance of approximately 1.0.

-

-

Instrument Setup :

-

Turn on the CD spectrometer and the light source (typically a xenon lamp) and allow it to warm up for at least 30 minutes.

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Set the measurement parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth, scan speed, and number of accumulations.

-

-

Data Acquisition :

-

Place the blank sample (in a quartz cuvette) in the sample holder and record a baseline spectrum.

-

Replace the blank with the this compound sample and record its spectrum.

-

The final spectrum is obtained by subtracting the baseline from the sample spectrum.

-

-

Data Analysis :

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

-

The resulting spectrum is characteristic of the peptide's secondary structure. For this compound, a spectrum with a minimum around 205-215 nm is indicative of its β-sheet conformation.

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

-

Mandatory Visualizations

Caption: Workflow for a typical molecular dynamics simulation of this compound.

Caption: Schematic representation of the cyclic structure of this compound.

Caption: Conceptual pathway of this compound interaction with a bacterial membrane.

Conclusion

The molecular modeling of this compound in aqueous solution provides fundamental insights into its structural stability, conformational dynamics, and the physicochemical properties that underpin its biological activity. Techniques like molecular dynamics simulations, supported by robust force fields and validated by experimental methods such as circular dichroism, allow for a detailed, atom-level understanding of this potent antimicrobial peptide. The knowledge gained from these computational studies is not merely academic; it forms the rational basis for the design of new this compound analogs. By modifying its structure to modulate properties like amphipathicity, rigidity, and hydrophobicity, researchers aim to develop new therapeutics with enhanced specificity for microbial membranes and reduced toxicity, addressing the significant challenge of antimicrobial resistance.[4][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rigidity vs Activity: Design of this compound Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]

- 6. Force fields for simulating the interaction of surfaces with biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Test of molecular dynamics force fields in gramicidin A [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Modeling of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Computer determination of peptide conformations in water: different roads to structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computer determination of peptide conformations in water: different roads to structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]